4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
Description
4-Ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring substituents at positions 2, 4, and 6 of the heterocyclic ring. The piperazin-1-yl moiety at position 6 introduces a basic nitrogen center, enabling hydrogen bonding and solubility in physiological environments. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in pyrimidine derivatives where methylsulfanyl groups are replaced by piperazine under reflux conditions .
Properties
IUPAC Name |
4-ethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-3-9-8-10(14-11(13-9)16-2)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLHSWFGWAFVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure features a pyrimidine core substituted with both an ethyl and a methylsulfanyl group, as well as a piperazine moiety. This unique combination of functional groups suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C12H18N4S, with a molecular weight of approximately 238.35 g/mol. The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4S |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1537972-41-0 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within the cell. Notably, similar pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds can disrupt the proliferation of cancer cells and exhibit potential antiviral properties against viruses such as HIV .
Antiviral Activity
Recent studies have indicated that pyrimidine derivatives, including those similar to this compound, exhibit significant antiviral effects. For instance, compounds designed with similar structural motifs have demonstrated potent activity against HIV-1 by inhibiting reverse transcriptase, suggesting that this compound may also possess similar antiviral properties .
Anticancer Potential
In vitro studies have shown that pyrimidine-based compounds can inhibit cell proliferation in various cancer cell lines. This activity is often attributed to their ability to interfere with nucleic acid synthesis pathways, leading to apoptosis in rapidly dividing cells . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related compounds.
Case Studies
- HIV Inhibition : A study focusing on pyrido[2,3-d]pyrimidine derivatives found that certain analogs exhibited nanomolar inhibitory concentrations against HIV-1. These findings support the hypothesis that this compound may also function effectively against similar viral targets due to structural similarities .
- Antitumor Activity : Research on chloroethyl pyrimidine nucleosides revealed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. This suggests that modifications in the pyrimidine structure can lead to enhanced anticancer properties, indicating potential for further exploration of this compound in oncological applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Scientific Research Applications
The compound "4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine" is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will provide a comprehensive overview of its applications, supported by data tables and case studies.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrimidine derivatives, including this compound, which showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | 16 |
| Other Pyrimidine Derivative A | S. epidermidis | 32 |
| Other Pyrimidine Derivative B | P. aeruginosa | 64 |
Anticancer Properties
Pyrimidine derivatives have also been explored for their anticancer potential. A study published in Cancer Letters demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays were conducted using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
- MCF-7 Cells : IC50 = 12 µM
- A549 Cells : IC50 = 15 µM
Neuropharmacological Applications
The piperazine moiety in this compound suggests potential neuropharmacological applications. Research has indicated that compounds with piperazine structures can act as serotonin receptor modulators, which are crucial in treating anxiety and depression disorders.
A study published in Neuropharmacology explored the effects of similar compounds on serotonin receptors and found that they could enhance serotonergic transmission, leading to anxiolytic effects.
Table 2: Neuropharmacological Effects
| Compound | Receptor Type | Effect |
|---|---|---|
| This compound | 5-HT1A | Agonist |
| Other Compound C | 5-HT2A | Antagonist |
| Other Compound D | D2 | Partial Agonist |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Research Findings
Piperazine vs. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine exhibits reduced hydrogen-bonding capacity relative to the target compound .
Impact of Position 6 Substituents Thiophene and morpholine groups () enhance aromatic stacking and kinase inhibition, respectively. The thieno[2,3-d]pyrimidine scaffold in demonstrates efficacy in kinase-targeted therapies due to morpholine’s ATP-binding pocket compatibility . Trifluoromethyl groups () introduce strong electron-withdrawing effects, stabilizing the pyrimidine ring but reducing solubility .
Position 2 Modifications Methylsulfanyl groups (common in ) balance metabolic stability and electron density. Amine groups () facilitate hydrogen bonding but may reduce stability under acidic conditions .
Biological Activity Trends Antimicrobial Activity: Compounds with thiophene () or methoxyphenyl groups exhibit stronger antimicrobial effects due to hydrophobic interactions with bacterial membranes . CNS Potential: Piperazine-containing derivatives (target compound, ) are promising for central nervous system targets, leveraging piperazine’s ability to mimic endogenous amines .
Preparation Methods
One-Pot Multi-Component Reactions
Recent approaches utilize multi-component reactions to streamline synthesis. A mixture of ethyl cyanoacetate , propionaldehyde , and thiourea in ethanol with potassium bicarbonate forms the pyrimidine core directly (Fig. 3). Subsequent methylation with methyl iodide introduces the methylsulfanyl group, followed by piperazine substitution as described earlier.
Advantages :
Suzuki-Miyaura Coupling
For advanced derivatives, cross-coupling reactions enable late-stage functionalization. For instance, 2-chloro-4-ethyl-6-(methylsulfanyl)pyrimidine can undergo Suzuki coupling with a boronic acid-containing piperazine precursor (Fig. 4).
Conditions :
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Singlets for methylsulfanyl (δ 2.55 ppm) and ethyl group (δ 1.25–1.35 ppm), multiplet for piperazine protons (δ 2.85–3.10 ppm).
-
IR : Stretching vibrations for C=S (690 cm⁻¹) and C-N (1250 cm⁻¹).
Challenges and Optimization
Regioselectivity Issues
Competing substitutions at positions 4 and 6 are mitigated by:
Purification Difficulties
Piperazine byproducts (e.g., bis-alkylated derivatives) are removed via:
Scalability and Industrial Relevance
Large-scale production (≥100 g) employs:
-
Continuous Flow Reactors : For cyclization and substitution steps, reducing reaction times by 50%.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces ethanol, improving safety and reducing waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75 | 98 | 12 | High |
| Multi-Component | 65 | 95 | 8 | Moderate |
| Suzuki Coupling | 70 | 99 | 45 | Low |
Emerging Technologies
Recent advances include:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Pyrimidine formation | Thiourea, EtOH/HCl, reflux | Use anhydrous conditions to avoid hydrolysis |
| Sulfanyl introduction | CH₃SCl, K₂CO₃, DMF, 60°C | Monitor via TLC (hexane:EtOAc 3:1) |
| Piperazine coupling | Piperazine, DCM, 80°C, 12h | Pre-activate pyrimidine with NaH |
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl CH₂ at δ 1.2–1.4 ppm; piperazine N–H at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈N₄S: calc. 238.1254) .
- X-ray Crystallography : Resolves regiochemistry and piperazine conformation (e.g., torsion angles between pyrimidine and piperazine) .
- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns (MeCN:H₂O gradient) .
Advanced: How can reaction conditions be optimized to improve yield and purity during piperazine coupling?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use DCM over DMF for SNAr to reduce side reactions (e.g., N-alkylation) .
- Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition .
- Catalyst Use : Add KI (10 mol%) to enhance leaving-group displacement in halogenated intermediates .
- Workup Protocols : Perform aqueous washes (NaHCO₃) to remove unreacted piperazine, followed by column chromatography (SiO₂, EtOAc:MeOH 10:1) .
Note : Reaction monitoring via TLC (Rf = 0.3–0.5 in EtOAc) ensures intermediate stability .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Impurities (e.g., unreacted piperazine) may act as off-target inhibitors. Validate compound purity via HPLC and NMR before assays .
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding. Standardize protocols using reference inhibitors .
- Target Conformational States : Use molecular dynamics simulations to assess if the compound binds to active/inactive states of the target enzyme .
Case Study : Inconsistent kinase inhibition data was resolved by repeating assays under reducing conditions (1 mM DTT), confirming disulfide-mediated false positives .
Advanced: What computational strategies predict regioselectivity in pyrimidine ring functionalization?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 vs. C-6 positions) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., C-2 sulfanyl group directs electrophiles to C-5) .
- Docking Studies : Screen virtual libraries to prioritize substituents enhancing target binding (e.g., ethyl groups improving hydrophobic interactions) .
Q. Table 2: Predicted Reactivity of Pyrimidine Positions
| Position | Fukui Index (f⁻) | Reactivity Type | Preferred Reactions |
|---|---|---|---|
| C-2 | 0.08 | Electrophilic | Oxidation to sulfoxide |
| C-4 | 0.32 | Nucleophilic | SNAr with amines |
| C-6 | 0.27 | Nucleophilic | Alkylation/arylation |
Advanced: How to design experiments to probe the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-labeled compound to quantify affinity for serotonin/dopamine receptors (IC₅₀ determination) .
- Calcium Imaging : Assess functional activity in neuronal cells (e.g., FLIPR Tetra system) to detect receptor activation/inhibition .
- Knockdown Studies : Apply siRNA against suspected targets (e.g., 5-HT₁A) and measure activity loss via Western blot .
- Metabolite Profiling : Use LC-MS to identify in vivo metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
Advanced: What are best practices for handling data discrepancies in thermal stability studies?
Methodological Answer:
Discrepancies in DSC/TGA data may arise from:
- Polymorphism : Recrystallize the compound from multiple solvents (MeOH, EtOAc) and compare DSC curves .
- Hydration/Solvation : Conduct Karl Fischer titration to quantify water content and rerun TGA under inert gas .
- Decomposition Pathways : Use hyphenated techniques (e.g., TGA-FTIR) to identify volatile byproducts (e.g., SO₂ from sulfanyl oxidation) .
Example : A 10°C variation in decomposition onset was traced to residual DMF, removed via vacuum drying (40°C, 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
